molecular formula C6H12O3 B13995382 3-Methoxybutyl formate CAS No. 5437-07-0

3-Methoxybutyl formate

Cat. No.: B13995382
CAS No.: 5437-07-0
M. Wt: 132.16 g/mol
InChI Key: CYCHJWNSQZCRIA-UHFFFAOYSA-N
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Description

3-Methoxybutyl formate is an organic compound with the molecular formula C6H12O3. It is an ester formed from the reaction of 3-methoxybutanol and formic acid. This compound is known for its pleasant fruity odor and is used in various industrial applications, including as a solvent and in the formulation of fragrances and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybutyl formate can be synthesized through the esterification reaction between 3-methoxybutanol and formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are fed into a reactor where they are heated and mixed in the presence of an acid catalyst. The product is then distilled to separate it from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutyl formate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into 3-methoxybutanol and formic acid.

    Reduction: This compound can be reduced to 3-methoxybutanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts, water, and heat.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

    Hydrolysis: 3-Methoxybutanol and formic acid.

    Reduction: 3-Methoxybutanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Methoxybutyl formate has several applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Its pleasant odor makes it useful in the formulation of fragrances and flavors, which can be studied for their effects on human behavior and physiology.

    Medicine: Research into its potential use as a solvent for pharmaceutical formulations is ongoing.

    Industry: It is used in the manufacture of coatings, adhesives, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of 3-methoxybutyl formate primarily involves its role as a solvent and reactant in chemical processes. As a solvent, it can dissolve various organic compounds, facilitating reactions and processes. In esterification reactions, it acts as a reactant, forming esters through the reaction with acids.

Comparison with Similar Compounds

    3-Methoxybutyl acetate: Similar in structure but with an acetate group instead of a formate group.

    3-Methoxybutanol: The alcohol precursor to 3-methoxybutyl formate.

    Butyl formate: An ester with a similar formate group but a different alcohol component.

Uniqueness: this compound is unique due to its specific combination of a methoxy group and a formate ester. This combination imparts distinct chemical properties, such as its pleasant odor and solvent capabilities, making it valuable in various applications.

Properties

CAS No.

5437-07-0

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

3-methoxybutyl formate

InChI

InChI=1S/C6H12O3/c1-6(8-2)3-4-9-5-7/h5-6H,3-4H2,1-2H3

InChI Key

CYCHJWNSQZCRIA-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC=O)OC

Origin of Product

United States

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